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Introduction
Methylisocitrate lyase (MCL), also known as 2-methylisocitrate lyase (EC 4.1.3.30), is a key

enzyme in the methylcitrate cycle.[1] This cycle is crucial for the metabolism of propionate, a

product of the breakdown of odd-chain fatty acids and certain amino acids.[1] MCL catalyzes

the cleavage of (2S,3R)-2-methylisocitrate to yield pyruvate and succinate.[1] Due to its

essential role in many pathogenic microorganisms, including Mycobacterium tuberculosis,

methylisocitrate lyase is a promising target for the development of novel antimicrobial agents.

[2] These application notes provide detailed protocols for the in vitro kinetic analysis of

methylisocitrate lyase, including enzyme purification and a continuous spectrophotometric

assay.

Data Presentation: Kinetic Parameters of
Methylisocitrate Lyase
The following table summarizes the kinetic parameters of methylisocitrate lyase from various

organisms, providing a comparative overview for researchers.
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Organism
Km for (2R,3S)-2-
methylisocitrate
(μM)

Vmax (U/mg) or
kcat (s-1)

Notes

Escherichia coli 31 Not specified

The enzyme

corresponds to the

PrpB protein.[3]

Aspergillus nidulans 3.33 mM
1.34 U/mg (Turnover

number: 1.34 s-1)

Also exhibits activity

with isocitrate (Km =

0.35 mM, Vmax =

8.60 U/mg).[2]

Candida lipolytica 770 Not specified

The enzyme is

specific for threo-Ds-

2-methylisocitrate.[4]

Coxiella burnetii 390 ± 47 Not specified

Determined using a

Michaelis-Menten

assay with 50 pM of

the enzyme.

Experimental Protocols
I. Purification of Recombinant Methylisocitrate Lyase
from E. coli
This protocol describes the purification of His-tagged methylisocitrate lyase from E. coli.

A. Expression of Recombinant Protein

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for

His-tagged methylisocitrate lyase.

Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate

antibiotic and grow overnight at 37°C with shaking.

The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow

at 37°C with shaking until the OD600 reaches approximately 2.0.[5]
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Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.2 mM.[5]

Continue to incubate the culture for 16-20 hours at 18°C with shaking.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C.

B. Cell Lysis

Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice using a probe sonicator. Use 10 cycles of 30-second

bursts with 30-second cooling intervals.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[5]

Collect the supernatant.

C. Immobilized Metal Affinity Chromatography (IMAC)

Equilibrate a 5 mL Ni-NTA affinity column with 10 column volumes of Wash Buffer (50 mM

Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

Elute the His-tagged methylisocitrate lyase with 5 column volumes of Elution Buffer (50 mM

Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

Collect 1 mL fractions and monitor the protein concentration by measuring the absorbance at

280 nm.

Pool the fractions containing the purified protein.
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D. Buffer Exchange and Storage

Perform buffer exchange on the pooled fractions into a storage buffer (e.g., 50 mM Tris-HCl,

pH 7.5, 150 mM KCl, 5 mM MgCl2) using a desalting column or dialysis.[5]

Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm with the calculated extinction coefficient.

Aliquot the purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles.

II. In Vitro Enzyme Kinetics Assay: Coupled
Spectrophotometric Method
This protocol describes a continuous spectrophotometric assay to determine the kinetic

parameters of methylisocitrate lyase. The production of pyruvate is coupled to the oxidation of

NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in

absorbance at 340 nm.[6]

A. Reagents and Buffers

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl2.[5]

(2R,3S)-2-methylisocitrate (Substrate): Prepare a stock solution (e.g., 100 mM) in deionized

water. The concentration will be varied in the assay.

NADH: Prepare a fresh 10 mM stock solution in the Assay Buffer.[5] Keep protected from

light.

Lactate Dehydrogenase (LDH): A commercially available stock solution (e.g., 1000 U/mL).

Purified Methylisocitrate Lyase: Dilute to the desired working concentration in Assay Buffer.

B. Assay Procedure

Set up a reaction mixture in a 1 mL quartz cuvette. The final volume of the reaction is 1 mL.

To the cuvette, add the following components in order:
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Assay Buffer (to bring the final volume to 1 mL)

Varying concentrations of (2R,3S)-2-methylisocitrate (e.g., from 0.1 x Km to 10 x Km)

NADH to a final concentration of 0.2 mM.[6]

Lactate Dehydrogenase to a final concentration of 5-10 U/mL.

Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature

(e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any

background reaction.

Initiate the reaction by adding a small volume of the purified methylisocitrate lyase to the

cuvette.

Immediately start monitoring the decrease in absorbance at 340 nm over time using a

spectrophotometer with a kinetics program. Record the data for at least 5 minutes. The molar

extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

C. Data Analysis

Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance

versus time plot. The rate of NADH oxidation is directly proportional to the rate of pyruvate

formation by methylisocitrate lyase.

Plot the initial velocities against the corresponding substrate concentrations.

Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting

the data to the Michaelis-Menten equation using a non-linear regression software (e.g.,

GraphPad Prism).
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Caption: The enzymatic reaction catalyzed by Methylisocitrate Lyase.
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Caption: Workflow for purification and kinetic analysis of Methylisocitrate Lyase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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